molecular formula C21H26N2O3 B288755 1-(3,4-dimethoxybenzoyl)-4-(2,4-dimethylphenyl)piperazine

1-(3,4-dimethoxybenzoyl)-4-(2,4-dimethylphenyl)piperazine

Cat. No.: B288755
M. Wt: 354.4 g/mol
InChI Key: SXXIAENMNTXNEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dimethoxybenzoyl)-4-(2,4-dimethylphenyl)piperazine is a complex organic compound that features a piperazine ring substituted with a methanone group and two aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethoxybenzoyl)-4-(2,4-dimethylphenyl)piperazine typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution reactions to introduce the aromatic groups. Common reagents used in these reactions include dimethoxybenzene and dimethylbenzene derivatives, along with appropriate catalysts and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethoxybenzoyl)-4-(2,4-dimethylphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized to form quinones.

    Reduction: The methanone group can be reduced to a hydroxyl group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. Typical conditions involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aromatic rings would yield quinones, while reduction of the methanone group would yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, 1-(3,4-dimethoxybenzoyl)-4-(2,4-dimethylphenyl)piperazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to interact with various biological targets makes it a valuable tool in drug discovery and development.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects. Its structure suggests it may interact with specific receptors or enzymes, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as improved stability or reactivity. Its unique chemical structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxybenzoyl)-4-(2,4-dimethylphenyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenethylamine
  • 2-(4-Methoxyphenyl)ethylamine
  • 4-Methoxyphenylacetonitrile

Uniqueness

1-(3,4-dimethoxybenzoyl)-4-(2,4-dimethylphenyl)piperazine is unique due to its combination of a piperazine ring with two distinct aromatic groups This structure provides a unique set of chemical and biological properties that are not found in simpler compounds like 4-Methoxyphenethylamine or 2-(4-Methoxyphenyl)ethylamine

Properties

Molecular Formula

C21H26N2O3

Molecular Weight

354.4 g/mol

IUPAC Name

(3,4-dimethoxyphenyl)-[4-(2,4-dimethylphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C21H26N2O3/c1-15-5-7-18(16(2)13-15)22-9-11-23(12-10-22)21(24)17-6-8-19(25-3)20(14-17)26-4/h5-8,13-14H,9-12H2,1-4H3

InChI Key

SXXIAENMNTXNEU-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC)C

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC)C

Origin of Product

United States

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